molecular formula C10H10BrClN2O B2843748 N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide CAS No. 2411219-14-0

N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide

Cat. No. B2843748
CAS RN: 2411219-14-0
M. Wt: 289.56
InChI Key: XUBSFHABDLEOED-UHFFFAOYSA-N
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Description

“N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide” is a chemical compound. It is derived from 6,7-dihydro-5H-cyclopenta[b]pyridine . The compound has a bromine atom at the 3rd position and a 2-chloroacetamide group attached to the nitrogen atom .


Synthesis Analysis

The synthesis of related compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, has been achieved through various methods. One method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf) 2 as a catalyst and t -BuOOH (65% in H 2 O) as an oxidant . Another method involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1- (cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It contains a cyclopenta[b]pyridine ring, which is a bicyclic structure with a five-membered cyclopentane ring fused to a pyridine ring . The compound also has a bromine atom attached at the 3rd position and a 2-chloroacetamide group attached to the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The bromine atom could potentially undergo nucleophilic substitution reactions. The amide group could participate in condensation reactions or hydrolysis .

Future Directions

The future directions for the study of this compound could involve exploring its potential biological activities, given that related compounds have been found to exhibit a wide spectrum of biological activity . Additionally, further studies could be conducted to optimize the synthesis process and to explore other potential reactions involving this compound.

properties

IUPAC Name

N-(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-7-1-6-2-8(14-10(15)4-12)3-9(6)13-5-7/h1,5,8H,2-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBSFHABDLEOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=C(C=N2)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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